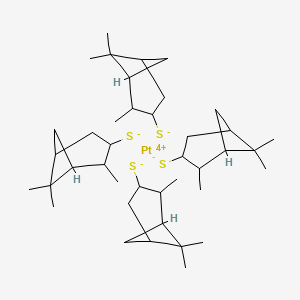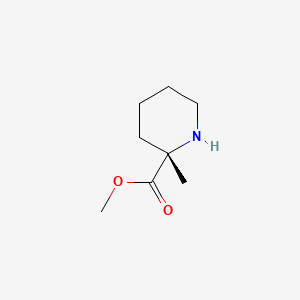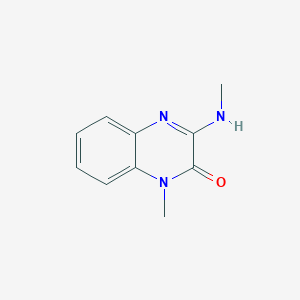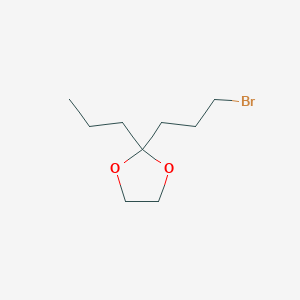
EINECS 309-618-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 309-618-8: is a platinum-based organometallic compound It is known for its unique structure, which includes a platinum ion coordinated with a bicyclic thiolate ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 309-618-8 typically involves the reaction of platinum salts with 2,6,6-trimethylbicyclo(3.1.1)heptane-3-thiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used include dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: EINECS 309-618-8 can undergo oxidation reactions, where the thiolate ligand is oxidized to form sulfoxides or sulfones.
Reduction: The platinum center can be reduced to lower oxidation states, which can alter the compound’s reactivity and properties.
Substitution: The thiolate ligand can be substituted with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under mild heating.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state platinum complexes.
Substitution: New organometallic complexes with different ligands.
科学研究应用
Chemistry: EINECS 309-618-8 is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology and Medicine: Research is ongoing to explore the potential of this compound in medicinal chemistry. Its platinum center can interact with biological molecules, making it a candidate for anticancer drug development. Studies are investigating its ability to bind to DNA and proteins, which could lead to new therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its catalytic properties are harnessed in the production of fine chemicals and pharmaceuticals. Additionally, it is being explored for use in electronic materials due to its conductive properties.
作用机制
The mechanism of action of EINECS 309-618-8 involves its interaction with target molecules through its platinum center. The platinum ion can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can bind to DNA and proteins, disrupting their function and leading to potential therapeutic effects. The pathways involved include the formation of platinum-DNA adducts and the inhibition of key enzymes.
相似化合物的比较
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate
Comparison:
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiolate: This compound is similar in structure but differs in the position of the thiolate ligand. It exhibits slightly different reactivity and catalytic properties.
- Platinum(4+) 2,6,6-trimethylbicyclo(3.1.1)heptane-3-selenolate: This compound has a selenolate ligand instead of a thiolate. The presence of selenium alters its electronic properties and reactivity, making it useful in different catalytic applications.
Uniqueness: EINECS 309-618-8 is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in catalytic processes
属性
CAS 编号 |
100432-45-9 |
|---|---|
分子式 |
C40H68PtS4 |
分子量 |
872.308 |
IUPAC 名称 |
platinum(4+);4,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/4C10H18S.Pt/c4*1-6-8-4-7(5-9(6)11)10(8,2)3;/h4*6-9,11H,4-5H2,1-3H3;/q;;;;+4/p-4 |
InChI 键 |
SYITYIXUVICVJL-UHFFFAOYSA-J |
SMILES |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)](/img/new.no-structure.jpg)


![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)

![6-[(1E,3E,5E)-6-[(1R,3S,4R,5S,7R,8S)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566451.png)
![(1R,5S,8R,9S,11R,14S,16R,17R,18R)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-16,19-diol](/img/structure/B566453.png)
![hexasodium;1-[6-[4-[2-[4-[[6-(3-carboxylatopyridin-1-ium-1-yl)-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-4-[3-(1-oxidoethylideneamino)-4-[(8-sulfo-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B566459.png)


